OSI-420 (OSI-420) is the major active metabolite of the tyrosine kinase inhibitor erlotinib. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is primarily researched for its potential anticancer activity, as it exhibits similar potency to erlotinib in inhibiting the epidermal growth factor receptor (EGFR). [, , , , , ] OSI-420 is generated through the O-demethylation of erlotinib by cytochrome P450 enzymes, particularly CYP3A4. [, , , , , , , , , , , , , , , , ]
While the synthesis of OSI-420 is not extensively discussed in the provided papers, its formation is primarily attributed to the metabolic conversion of erlotinib. [, , , , , , , , , , , , , , , , ] This conversion occurs through O-demethylation, a process facilitated by cytochrome P450 enzymes, notably CYP3A4. [, , , , , , , , , , , , , , , , ]
OSI-420 is primarily studied in the context of cancer research, particularly in understanding its role in erlotinib's therapeutic effects. [, , , , , ] Its presence in plasma and cerebrospinal fluid is monitored to assess erlotinib's penetration into various tissues. [, , , , , , , , , , , , , , ] Studies have investigated the impact of various factors, such as smoking status and drug interactions, on the pharmacokinetics of OSI-420. [, , , , , , ]
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6